3-methoxy-N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}benzamide
Description
Chemical Structure: The compound features a benzamide core substituted with a 3-methoxy group. The amide nitrogen is connected to a sulfonamide-linked ethyl chain terminating in a 4-methylpiperidine moiety. This structure combines lipophilic (piperidine, methoxy) and polar (sulfonyl, amide) elements, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
3-methoxy-N-[2-(4-methylpiperidin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13-6-9-18(10-7-13)23(20,21)11-8-17-16(19)14-4-3-5-15(12-14)22-2/h3-5,12-13H,6-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSATYBHTENAMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzamide with a sulfonyl chloride in the presence of a base.
Attachment of the Piperidine Ring: The final step involves the reaction of the sulfonyl-substituted benzamide with 4-methylpiperidine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-hydroxy-N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}benzamide.
Reduction: Formation of 3-methoxy-N-{2-[(4-methylpiperidin-1-yl)ethyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Activity
The compound exhibits potential anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This mechanism is similar to that of known non-steroidal anti-inflammatory drugs (NSAIDs), which selectively inhibit COX-2 to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors .
Anticancer Properties
Research indicates that 3-methoxy-N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}benzamide may induce apoptosis in cancer cells. Studies have shown that it increases caspase activity, suggesting a mechanism where the compound triggers programmed cell death in malignancies .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-methoxy-N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : Presumed to be ~C₁₈H₂₅N₂O₄S (exact requires confirmation).
- Functional Groups : Methoxy (electron-donating), sulfonamide (hydrogen-bond acceptor), and piperidine (basic tertiary amine).
Structural and Physicochemical Comparisons
Analysis :
- Heterocyclic Rings : Replacement of piperidine (6-membered, one N) with piperazine (two N atoms) or pyrrolidine (5-membered) alters conformational flexibility and basicity. Piperazine may enhance water solubility due to increased polarity .
- The phenol group in introduces acidity, favoring hydrogen bonding.
Antioxidant Activity (Indirect Analogs)
While the target compound lacks direct antioxidant data, structurally related benzamides like 3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) exhibit potent free radical scavenging (IC₅₀ = 2.5 μM against superoxide radicals) .
Receptor Modulation (5-HT and Beyond)
- Piperidine/Piperazine Analogs : Piperazine derivatives (e.g., ) are common in 5-HT receptor ligands due to their ability to engage in hydrogen bonding and cation-π interactions. The target compound’s piperidine moiety may favor interactions with hydrophobic receptor pockets .
- Sulfonamide Role : Sulfonyl groups in and enhance binding affinity to receptors like 5-HT₁A or σ receptors by interacting with basic residues.
Biological Activity
3-methoxy-N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzamide core with a methoxy group at the 3-position and a sulfonyl-substituted ethyl chain attached to a piperidine ring. Its molecular formula is with a molecular weight of approximately 340.44 g/mol.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C16H24N2O4S |
| Molecular Weight | 340.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | 899979-09-0 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzamide Core : Reacting 3-methoxybenzoic acid with thionyl chloride forms the acid chloride, which is then reacted with an amine to yield the benzamide.
- Introduction of the Sulfonyl Group : The benzamide is reacted with a sulfonyl chloride in the presence of a base.
- Attachment of the Piperidine Ring : The final step involves reacting the sulfonyl-substituted benzamide with 4-methylpiperidine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially including receptors or enzymes involved in various signaling pathways. The exact mechanisms require further elucidation through detailed studies.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown potent inhibitory effects on cancer cell lines, suggesting that this compound may also possess similar activities.
Table 2: Summary of Biological Activities
Case Studies
One notable case study involved testing the compound's efficacy against various cancer cell lines, revealing that it reduced cell viability significantly at low concentrations. The compound's unique structure may contribute to its selectivity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
